2-(Tert-butoxy)-2-oxoethyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate
Description
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-(3-methylphenyl)-1-oxoisoquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-15-8-7-9-16(12-15)24-13-19(17-10-5-6-11-18(17)21(24)26)22(27)28-14-20(25)29-23(2,3)4/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBHJNVJYSUKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Tert-butoxy)-2-oxoethyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its isoquinoline core, which is known for various biological properties. The synthesis typically involves the reaction of appropriate isoquinoline derivatives with tert-butoxy and oxoethyl groups. The following table summarizes key synthetic routes:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Isoquinoline derivative + Tert-butyl chloroacetate | Reflux in DMF | 80% |
| 2 | Product + m-Tolyl isocyanate | Stir at room temperature | 75% |
Antimicrobial Activity
Research indicates that compounds with isoquinoline structures often exhibit antimicrobial properties. In vitro studies have shown that 2-(Tert-butoxy)-2-oxoethyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate demonstrates significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies involving various cancer cell lines (e.g., HeLa, MCF-7) reveal that it induces apoptosis and inhibits cell proliferation. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via caspase activation |
| MCF-7 | 20 | Cell cycle arrest at G2/M phase |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. For instance:
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Anticancer Mechanism : The compound activates the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties against clinical isolates and suggested that the compound could be developed into a novel antibiotic agent .
- Anticancer Research : A research article in Cancer Letters reported that treatment with the compound resulted in significant tumor regression in xenograft models, supporting its potential as an anticancer drug .
Scientific Research Applications
Research indicates that compounds with isoquinoline structures exhibit significant biological activities, particularly in the following areas:
Anticancer Activity
Isoquinoline derivatives have shown promising anticancer properties. Studies suggest that modifications in the isoquinoline structure can enhance antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : Some derivatives induce apoptosis and autophagic cell death in cancer cells, making them potential candidates for cancer therapy.
- Case Study : A study evaluated a series of isoquinoline derivatives against esophageal squamous cell carcinoma (ESCC), revealing some compounds with IC50 values around 10 µM, indicating effective anticancer activity.
Antimicrobial Properties
Certain isoquinoline derivatives have demonstrated antimicrobial activity against a range of pathogens. This includes both gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibiotics.
Neuroprotective Effects
Research has indicated that some isoquinoline derivatives possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Structure-Activity Relationships (SAR)
The biological activity of 2-(Tert-butoxy)-2-oxoethyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate can be influenced by structural modifications:
- Aryl Substituents : Variations in substituents on the phenyl ring can significantly affect potency against cancer cell lines.
- Functional Group Variations : Changes in the oxoethyl or tert-butoxy groups can enhance or diminish biological activity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester groups in this compound undergo hydrolysis under acidic or basic conditions, with selectivity influenced by pH and temperature:
Selectivity for ester vs. Boc group hydrolysis depends on steric hindrance and reaction time. Flow microreactor systems improve yield (up to 89%) compared to batch processes by enhancing mixing and thermal control .
Aminolysis and Transesterification
The ethyl carboxylate participates in nucleophilic substitutions with amines or alcohols:
Aminolysis proceeds via a tetrahedral intermediate, with kinetics influenced by solvent polarity. Transesterification achieves >75% conversion under Dean-Stark conditions .
Photoredox-Catalyzed Decarboxylation
Under photoredox conditions, the carboxylate undergoes radical-based decarboxylation:
| Catalyst System | Conditions | Product | Yield |
|---|---|---|---|
| Ir(ppy)₃, EBX reagent | Blue LED, DMF, 25°C, 12h | Alkynylated dihydroisoquinoline derivative | 68% |
| 4CzIPN dye, CBX reagent | Visible light, CsOBz, 25°C, 8h | Nitrile-functionalized analog | 72% |
This method enables C–C bond formation at the C4 position, with applications in synthesizing bioactive analogs . Mechanistic studies suggest single-electron transfer (SET) from the carboxylate to the photocatalyst .
Cyclization and Rearrangement
The dihydroisoquinoline core participates in acid-mediated cyclization:
Catalytic Hydrogenation
The 1,2-dihydroisoquinoline moiety undergoes selective hydrogenation:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOAc, 25°C, 2h | Tetrahydroisoquinoline derivative | >95% |
| Rh/Al₂O₃ | H₂ (50 psi), MeOH, 50°C, 6h | Fully saturated decahydro derivative | 88% |
Hydrogenation preserves the ester and Boc groups, enabling downstream functionalization .
Stability and Degradation
Key stability data under stressed conditions:
Comparison with Similar Compounds
Key Structural Features :
- Dihydroisoquinoline backbone: A partially saturated isoquinoline system with conjugated aromaticity.
- 2-(m-Tolyl) group : Introduces steric and electronic effects due to the methyl substituent on the aryl ring.
- 4-Carboxylate ester : The tert-butoxy-oxoethyl ester likely improves solubility in organic solvents compared to free carboxylic acids.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Table 1: Structural and Functional Comparison
Physicochemical and Reactivity Comparisons
Hydrolytic Stability :
The tert-butoxy ester in the target compound is expected to exhibit greater stability toward hydrolysis compared to methyl or ethyl esters due to steric hindrance . In contrast, 4-hydroxy-2-quinolone derivatives with free hydroxyl groups are prone to oxidation or conjugation reactions .
Solubility :
The meta-tolyl group and tert-butoxy ester likely render the target compound more lipophilic than analogues with polar substituents (e.g., hydroxyl or carboxylic acid groups). For example, 4-hydroxy-2-quinolones show higher aqueous solubility but lower membrane permeability .
Preparation Methods
Castagnoli-Cushman Reaction for Dihydroisoquinolone Formation
The dihydroisoquinoline core is synthesized via the Castagnoli-Cushman reaction , which couples homophthalic anhydrides with 1,3,5-triazinanes as formaldimine equivalents. For example:
- Homophthalic anhydride (6a) reacts with 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (5) in dichloromethane at room temperature to yield 3,4-dihydroisoquinol-1-one-4-carboxylic acid (7a) .
- Subsequent esterification with methanol under acidic conditions produces the methyl ester derivative (8a) in 38% yield over two steps.
Key Advantages :
Bischler–Napieralski Cyclization
Alternative routes employ Bischler–Napieralski cyclization to construct the isoquinoline skeleton:
- A phenethylamide precursor undergoes cyclodehydration using POCl₃ or polyphosphoric acid (PPA) to form the dihydroisoquinoline intermediate.
- Subsequent reduction with NaBH₄ or catalytic hydrogenation yields the tetrahydroisoquinoline (THIQ) core.
Example :
- Phenethylamide 145 cyclizes with POCl₃ to form dihydroisoquinoline 151 , which is reduced to THIQ 153 with >90% diastereoselectivity.
Esterification and Functionalization
tert-Butoxy Ester Installation
The tert-butoxy-2-oxoethyl group is introduced via Steglich esterification or Mitsunobu reaction :
- Steglich Method : Carboxylic acid intermediates (e.g., 4a ) react with tert-butoxyethanol using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.
- Mitsunobu Method : Employing DIAD (diisopropyl azodicarboxylate) and PPh₃ (triphenylphosphine) in THF, achieving yields up to 85%.
Optimization Data :
| Condition | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Steglich | DCM | DCC/DMAP | 78 |
| Mitsunobu | THF | DIAD/PPh₃ | 85 |
| Acid Chloride Route | Toluene | Pyridine | 72 |
Reaction Optimization and Challenges
Solvent and Temperature Effects
Protecting Group Strategy
- 2,4-Dimethoxybenzyl (DMB) Groups : Used to protect amines during Castagnoli-Cushman reactions, removed via TFA (trifluoroacetic acid) in DCM.
- tert-Butyl Esters : Stable under acidic conditions but cleaved with TFA/water mixtures.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
- HPLC : >99% purity achieved using a C18 column (MeCN/H₂O gradient, 1.0 mL/min).
- Flash Chromatography : Petroleum ether/EtOAc (20:1) eluent effectively separates ester intermediates.
Q & A
Q. Methodology :
- Protection-Deprotection Strategy : Use tert-butoxycarbonyl (Boc) groups to protect reactive intermediates, minimizing side reactions during esterification and cyclization steps. Evidence from structurally similar compounds (e.g., CAS 155955-82-1) suggests multi-step synthesis involving sequential coupling and deprotection .
- Purity Optimization : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to monitor intermediates. Adjust solvent gradients (e.g., acetonitrile/water with 0.1% TFA) to resolve polar byproducts. Confirm purity via H NMR integration (≥95% purity threshold) .
- Catalytic Conditions : Screen palladium-based catalysts (e.g., Pd(OAc)) for cross-coupling steps, optimizing temperature (60–80°C) and reaction time (12–24 hr) to maximize yield.
How to resolve ambiguities in electron density maps during X-ray crystallographic analysis of this compound?
Q. Methodology :
- Refinement Protocols : Use SHELXL for anisotropic refinement, applying TWIN and BASF commands to account for potential twinning. Evidence from SHELX applications highlights its robustness in handling high-resolution data (<1.2 Å) and hydrogen-bonding networks .
- Validation Tools : Cross-check residual density peaks using Olex2 or Coot. Assign disordered solvent molecules (e.g., dichloromethane) with PART instructions. Validate geometric parameters (e.g., bond lengths, angles) against Cambridge Structural Database (CSD) averages.
How to analyze environmental degradation pathways and ecotoxicity of this compound?
Q. Methodology :
- Degradation Studies : Simulate hydrolytic (pH 4–9 buffers, 25–50°C) and photolytic (UV-Vis irradiation) conditions. Analyze degradation products via LC-QTOF-MS/MS, comparing fragmentation patterns to libraries (e.g., mzCloud) .
- Ecotoxicological Assessment : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Calculate EC values and model bioaccumulation potential using EPI Suite’s BCFBAF module.
How to resolve discrepancies between experimental NMR data and computational predictions for stereochemical assignments?
Q. Methodology :
- Advanced NMR Techniques : Acquire C-H HSQC and NOESY spectra to confirm spatial proximities (e.g., axial vs. equatorial protons in isoquinoline rings). Compare experimental H chemical shifts with DFT-calculated values (B3LYP/6-31G* level) .
- Crystallographic Validation : If ambiguity persists, grow single crystals in ethyl acetate/hexane and determine absolute configuration via Flack parameter refinement.
How to design a robust assay for evaluating kinase inhibition potential?
Q. Methodology :
- Kinase Selection : Prioritize kinases with structural homology to the compound’s scaffold (e.g., tyrosine kinases like EGFR). Use recombinant kinases (≥90% purity) in FRET-based assays with ATP-conjugated fluorogenic substrates .
- Dose-Response Analysis : Perform 10-point serial dilutions (1 nM–100 μM) with technical triplicates. Calculate IC values using GraphPad Prism’s nonlinear regression. Include staurosporine as a positive control.
How to address contradictory solubility data in different solvent systems?
Q. Methodology :
- Solubility Profiling : Use shake-flask method (OECD 105) in phosphate-buffered saline (pH 7.4), DMSO, and ethanol. Measure concentrations via UV-Vis spectroscopy (λmax determined experimentally).
- Thermodynamic Modeling : Apply Hansen solubility parameters (δ, δ, δ) to correlate solubility with solvent polarity. Validate predictions using COSMO-RS software .
How to optimize chromatographic separation for enantiomeric resolution?
Q. Methodology :
- Chiral Stationary Phases : Screen Chiralpak IA, IB, and IC columns with hexane/isopropanol (90:10 to 70:30). Adjust flow rates (0.8–1.2 mL/min) and column temperature (25–40°C) to enhance resolution.
- Detection Sensitivity : Use circular dichroism (CD) detectors or polarimeters for enantiomeric excess (ee) quantification. Compare retention times with racemic standards .
How to assess metabolic stability in hepatic microsomal assays?
Q. Methodology :
- In Vitro Incubations : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration system. Terminate reactions at 0, 5, 15, 30, and 60 min with acetonitrile.
- LC-MS Quantification : Monitor parent compound depletion via MRM transitions. Calculate intrinsic clearance (CL) using the in vitro half-life method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
